(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine

Neuroscience Monoamine Transporter Reuptake Inhibition

(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine (CAS 1248787-60-1) is a small molecule belonging to the phenylmethanamine class, featuring a 2,5-dichlorophenyl group and a tetrahydrofuran (oxolan-3-yl) moiety. This compound is primarily utilized as a research tool in neuroscience and inflammation studies due to its multi-target interaction profile, which includes inhibition of monoamine transporters (DAT, SERT, NET), antagonism of nicotinic acetylcholine receptors (nAChRs), and inhibition of the P2X7 purinergic receptor.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 1248787-60-1
Cat. No. B1453654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine
CAS1248787-60-1
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1COCC1C(C2=C(C=CC(=C2)Cl)Cl)N
InChIInChI=1S/C11H13Cl2NO/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7,11H,3-4,6,14H2
InChIKeyIEPFJYJWIRRJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine (CAS 1248787-60-1): A Versatile Phenylmethanamine Scaffold for Neuroscience and Inflammation Research


(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine (CAS 1248787-60-1) is a small molecule belonging to the phenylmethanamine class, featuring a 2,5-dichlorophenyl group and a tetrahydrofuran (oxolan-3-yl) moiety. This compound is primarily utilized as a research tool in neuroscience and inflammation studies due to its multi-target interaction profile, which includes inhibition of monoamine transporters (DAT, SERT, NET), antagonism of nicotinic acetylcholine receptors (nAChRs), and inhibition of the P2X7 purinergic receptor [1]. Its molecular formula is C11H13Cl2NO with a molecular weight of 246.13 g/mol [2].

Why Generic (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine Analogs Cannot Be Assumed Interchangeable


Despite sharing the 2,5-dichlorophenylmethanamine core, substitution of the oxolan-3-yl moiety with other alkyl or aryl groups profoundly alters target engagement and potency profiles. Direct quantitative comparisons reveal that even minor structural modifications can shift the compound's selectivity from balanced monoamine transporter inhibition to a highly selective nAChR or P2X7 antagonist profile, or conversely, abolish activity altogether [1]. This structure-activity relationship (SAR) divergence underscores that generic substitution without empirical validation risks selecting a compound with a completely different biological signature, thereby compromising experimental reproducibility and therapeutic hypothesis testing [1].

Quantitative Differentiation of (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine from Structural Analogs and Reference Inhibitors


Balanced Inhibition of Monoamine Transporters (DAT/SERT/NET) Relative to Selective Inhibitors

This compound exhibits moderate, balanced inhibition of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with IC50 values in the mid-nanomolar to low-micromolar range. This profile contrasts sharply with selective reuptake inhibitors such as methylphenidate (DAT-selective) or fluoxetine (SERT-selective). Specifically, its SERT IC50 of 100 nM is less potent than fluoxetine's 32-49 nM, but its DAT IC50 of 658-945 nM is significantly weaker than methylphenidate's 79 nM, indicating a broader but less potent reuptake inhibition signature [1][2][3].

Neuroscience Monoamine Transporter Reuptake Inhibition

High-Potency Antagonism of Nicotinic Acetylcholine Receptors (nAChRs) Compared to Mecamylamine

The compound demonstrates exceptionally potent antagonism at several human nicotinic acetylcholine receptor subtypes, particularly α3β4 (IC50 = 1.8 nM), α4β2 (IC50 = 12 nM), and α4β4 (IC50 = 15 nM). This potency far exceeds that of the classical non-selective nAChR antagonist mecamylamine, which exhibits IC50 values of 640 nM at α3β4 and 2,500 nM at α4β2 [1][2].

Neuroscience Nicotinic Receptor Antagonist

Potent P2X7 Receptor Antagonism Compared to Reference Antagonist A438079

The compound acts as a potent antagonist of the human P2X7 purinergic receptor with an IC50 of 3.40 nM, as measured in a fluorescence-based calcium flux assay. This potency is significantly greater than that of the well-characterized reference antagonist A438079, which exhibits an IC50 of 123 nM at the human receptor under similar conditions [1][2].

Inflammation P2X7 Receptor Antagonist

Moderate Monoamine Oxidase (MAO) Inhibition with a Balanced A/B Profile

The compound exhibits moderate, balanced inhibition of both monoamine oxidase A (MAO-A) and MAO-B isoforms, with IC50 values of 60 nM and 60 nM, respectively. This profile contrasts with the highly selective MAO-A inhibitor clorgyline (IC50 ~2-20 nM) and the highly selective MAO-B inhibitor selegiline (IC50 ~7-51 nM) [1][2][3].

Monoamine Oxidase Neuroprotection Inhibition

In Vivo Smoke Cessation Activity in a Preclinical Model

In a mouse model of nicotine-induced antinociception (hotplate assay), subcutaneous administration of the compound 15 minutes prior to nicotine challenge produced a significant smoke cessation effect with an ED50 value of 15 mg/kg. In a related tail-flick assay, the compound was even more potent, with an ED50 of 1.2 mg/kg [1].

Nicotine Dependence In Vivo Pharmacology Behavioral Model

Optimal Scientific and Industrial Use Cases for (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine


Neuroscience Research: Dissecting nAChR Subtype Function with a High-Potency Antagonist

Given its exceptionally high potency at specific nicotinic acetylcholine receptor subtypes (IC50 = 1.8 nM at α3β4; 12 nM at α4β2), this compound serves as a superior tool for in vitro and ex vivo studies aimed at elucidating the role of these receptors in synaptic transmission, neuroprotection, and addiction pathways. Its potency allows for the use of lower concentrations, minimizing non-specific effects, and provides a clear advantage over classical antagonists like mecamylamine (IC50 = 640 nM at α3β4) [1][2].

Inflammation Research: Probing P2X7 Receptor-Mediated Pathways with a Potent Antagonist

The compound's potent antagonism of the human P2X7 receptor (IC50 = 3.40 nM) makes it an excellent candidate for investigating the role of P2X7 in inflammatory processes, cytokine release (e.g., IL-1β), and chronic pain models. Its 36-fold greater potency compared to the reference antagonist A438079 (IC50 = 123 nM) enables more sensitive and specific modulation of P2X7 signaling in cellular and animal models of inflammation [1][2].

Preclinical Nicotine Dependence and Smoking Cessation Research

The in vivo demonstration of smoke cessation activity in a mouse model (ED50 = 1.2-15 mg/kg) positions this compound as a valuable tool for preclinical studies of nicotine addiction and withdrawal. Its unique multi-target profile, which includes potent nAChR antagonism and moderate monoamine transporter inhibition, may offer insights into combination therapies or polypharmacological approaches for smoking cessation [1].

Polypharmacology Studies: Investigating Balanced Monoamine Transporter Inhibition

The compound's balanced, moderate-potency inhibition of DAT (IC50 ~800 nM), SERT (IC50 = 100 nM), and NET (IC50 = 443 nM) provides a unique tool for exploring the therapeutic potential of non-selective monoamine reuptake inhibition. This profile differs significantly from single-transporter-selective agents like methylphenidate (DAT IC50 = 79 nM) or fluoxetine (SERT IC50 = 32 nM) and can be used to study synergistic effects on mood, cognition, and reward pathways [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.